Deoxynojirimycin

α-Glucosidase Diabetes Inhibitor potency

Researchers requiring selective α-glucosidase inhibition face off-target effects with acarbose or altered kinetics with miglitol. Deoxynojirimycin (DNJ, CAS 19130-96-2) solves this with unmatched maltase-glucoamylase selectivity. • 92.5× higher potency for maltase-glucoamylase vs miglitol - ideal for ex vivo studies. • Distinct substrate-induced inhibition mode enables probing of glucoamylase-maltase two-binding model. • Top-ranked scaffold for structure-based drug design among four major α-glucosidase inhibitors. Full analytical characterization; reliable global logistics.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 19130-96-2
Cat. No. B1663644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxynojirimycin
CAS19130-96-2
Synonyms1 Deoxymannojirimycin
1 Deoxynojirimycin
1 Deoxynojirimycin Hydrochloride
1,5-Deoxy-1,5-imino-D-mannitol
1,5-Dideoxy-1,5-imino-D-mannitol
1-Deoxymannojirimycin
1-Deoxynojirimycin
1-Deoxynojirimycin Hydrochloride
Bay n 5595
Moranoline
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O
InChIInChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
InChIKeyLXBIFEVIBLOUGU-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Deoxynojirimycin Procurement Guide


Deoxynojirimycin (DNJ, CAS 19130-96-2) is a naturally occurring iminosugar and potent competitive inhibitor of α-glucosidase enzymes. It is a glucose analog with a nitrogen atom replacing the ring oxygen, conferring high affinity for the active site of glycoside hydrolases [1]. The compound serves as the foundational scaffold for clinically used antidiabetic drugs such as miglitol and as a critical research tool for studying glycoprotein processing, viral entry, and carbohydrate metabolism [2].

Why Deoxynojirimycin Cannot Be Substituted


Substitution among α-glucosidase inhibitors is not equivalent due to significant differences in enzyme specificity, kinetic mechanism, and off-target effects. Deoxynojirimycin exhibits distinct selectivity for intestinal maltase-glucoamylase over other glycosidases, a profile not replicated by acarbose, which also inhibits pancreatic α-amylase, or by miglitol, which shows different tissue distribution and absorption characteristics [1]. Furthermore, DNJ's simple monomeric structure allows for extensive derivatization, enabling the design of compounds with tailored pharmacokinetic properties—a flexibility not available with complex pseudotetrasaccharides like acarbose [2]. These differences preclude simple interchangeability in research or industrial applications.

Deoxynojirimycin Differentiation Evidence


Superior α-Glucosidase Inhibition vs. Miglitol

Deoxynojirimycin demonstrates superior α-glucosidase inhibitory potency compared to the clinically used derivative miglitol. In a direct comparative study, DNJ exhibited an IC50 of 8.15 ± 0.12 µM, whereas miglitol required a significantly higher concentration of 2,000-3,700 µM to achieve comparable inhibition, representing a >245-fold difference in potency [1]. This difference is further highlighted in a derivative context, where a DNJ-based hybrid compound (8d) achieved an IC50 of 0.09 µM, vastly outperforming miglitol's IC50 of 2.43 µM in the same assay [2].

α-Glucosidase Diabetes Inhibitor potency

Maltase-Glucoamylase Selectivity vs. Miglitol

Deoxynojirimycin exhibits a markedly different selectivity profile for intestinal maltase-glucoamylase compared to miglitol. In standardized assays, DNJ inhibits maltase-glucoamylase with an IC50 of 40 nM, while miglitol's IC50 is 3,700 nM, a difference of nearly two orders of magnitude . This indicates that DNJ is a far more potent inhibitor of this specific intestinal enzyme, which is critical for postprandial glucose regulation.

Maltase-glucoamylase Selectivity Intestinal enzymes

In Silico Binding Potency Ranking

In a comprehensive in silico evaluation using molecular docking against three homologous α-glucosidase enzymes (from S. cerevisiae, R. norvegicus, and human GANC), 1-deoxynojirimycin demonstrated the highest binding affinity and predicted inhibitory activity among all tested compounds. The study ranked the inhibitors as follows: 1-deoxynojirimycin > miglitol > voglibose > acarbose [1]. This computational ranking suggests a fundamental structural advantage for DNJ in targeting the α-glucosidase active site across species.

Molecular docking α-Glucosidase In silico

Distinct Substrate-Induced Inhibition vs. Acarbose

Despite both being competitive inhibitors, deoxynojirimycin and acarbose exhibit distinct substrate-induced inhibition modes for human intestinal glucoamylase-maltase. For maltose hydrolysis, both have a Ki of 0.8 µM. However, for maltooligosaccharide hydrolysis, DNJ has a Ki of 0.3 µM, while acarbose has a Ki of 0.4 µM [1]. More importantly, the study concluded that the two inhibitors interact with the enzyme's two different substrate binding modes in fundamentally different ways, with DNJ showing a more pronounced difference in Ki values between maltose and oligosaccharide substrates (factor of 2.7 for DNJ vs. factor of 2 for acarbose) [1].

Enzyme kinetics Inhibition mechanism Maltase

Deoxynojirimycin Research & Industrial Applications


α-Glucosidase Inhibition for Antidiabetic Drug Discovery

Based on its >245-fold higher potency compared to miglitol [1], deoxynojirimycin is the preferred starting scaffold for developing next-generation antidiabetic agents. Medicinal chemistry programs focused on optimizing α-glucosidase inhibitors should prioritize DNJ derivatives to achieve lower effective doses and potentially reduced side effect profiles.

Maltase-Glucoamylase Tool for Digestion Studies

DNJ's 92.5-fold higher potency for maltase-glucoamylase compared to miglitol makes it the superior choice for ex vivo or in vitro studies specifically investigating the role of this enzyme in postprandial glucose regulation. Its high selectivity ensures that observed effects are primarily due to maltase-glucoamylase inhibition, minimizing confounding variables from other glycosidases.

Lead Compound for α-Glucosidase Drug Design

In silico evidence ranking DNJ as the most potent binder among four major α-glucosidase inhibitors [2] validates its selection as a lead scaffold for structure-based drug design. Computational chemistry groups and biotech firms can confidently use DNJ as a starting point for virtual screening and de novo design of improved inhibitors.

Substrate-Induced Conformational Change Studies

The distinct substrate-induced inhibition mode of DNJ, which shows a 2.7-fold difference in Ki between maltose and oligosaccharide substrates, makes it a valuable probe for studying the two-binding-mode model of glucoamylase-maltase [3]. This application is specific to DNJ and cannot be replicated with acarbose, which exhibits a different pattern.

Technical Documentation Hub

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